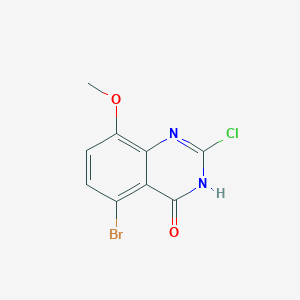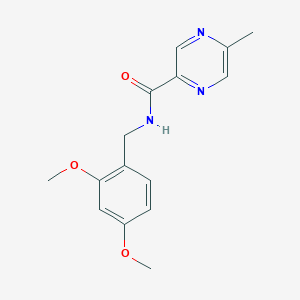![molecular formula C10H19ClN2O2 B13121324 tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (1R,5S)-6-amino-3-azabicyclo[310]hexane-3-carboxylate;hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-6-amino-3-azabicyclo[31One common method involves the epoxidation of a precursor compound, followed by regioselective ring opening and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include the use of large-scale reactors and purification systems to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (CPBA) for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential drug candidate due to its ability to inhibit certain enzymes, such as dihydrofolate reductase, which is linked to cancer cell growth.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and inhibition mechanisms.
Industrial Applications:
Mechanism of Action
The exact mechanism of action of tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride is not fully understood. it is believed that the tert-butyl and amino groups interact with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt normal enzyme function, making the compound a potential inhibitor of enzymes like dihydrofolate reductase.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride: This compound is structurally similar but differs in the position of the amino group.
tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound contains a formyl group instead of an amino group.
Uniqueness
tert-butyl (1R,5S)-6-amino-3-azabicyclo[31
Properties
Molecular Formula |
C10H19ClN2O2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11;/h6-8H,4-5,11H2,1-3H3;1H/t6-,7+,8?; |
InChI Key |
CASVMWCHDGHOOV-PAFGHYSMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


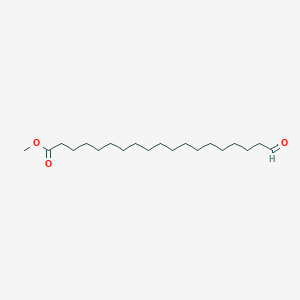
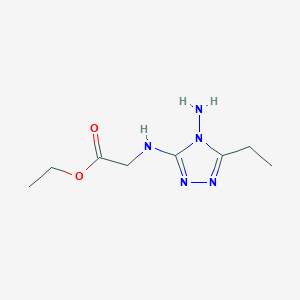
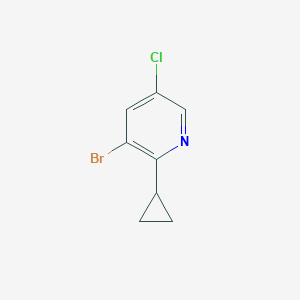
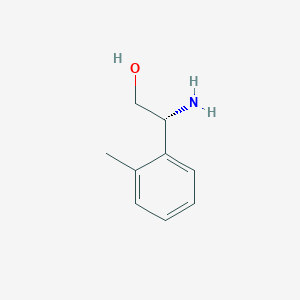
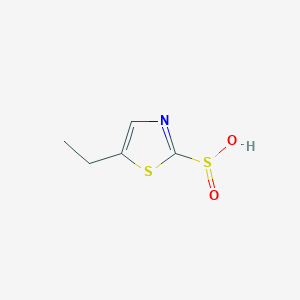

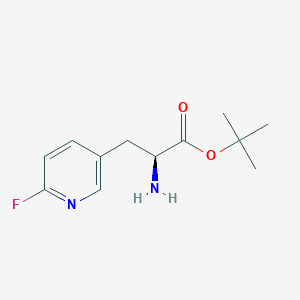



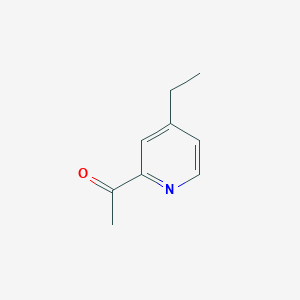
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
